Cas no 2320456-97-9 (1-methanesulfonyl-3-{5H,6H,7H-pyrrolo3,4-bpyridine-6-carbonyl}imidazolidin-2-one)

1-methanesulfonyl-3-{5H,6H,7H-pyrrolo3,4-bpyridine-6-carbonyl}imidazolidin-2-one structure
2320456-97-9 structure
Product Name:1-methanesulfonyl-3-{5H,6H,7H-pyrrolo3,4-bpyridine-6-carbonyl}imidazolidin-2-one
CAS No:2320456-97-9
MF:C12H14N4O4S
MW:310.328960895538
CID:6240996
PubChem ID:121191136
Update Time:2025-07-14

1-methanesulfonyl-3-{5H,6H,7H-pyrrolo3,4-bpyridine-6-carbonyl}imidazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-methanesulfonyl-3-{5H,6H,7H-pyrrolo3,4-bpyridine-6-carbonyl}imidazolidin-2-one
    • 1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
    • AKOS032749455
    • 1-methanesulfonyl-3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}imidazolidin-2-one
    • 2320456-97-9
    • 1-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-3-methylsulfonylimidazolidin-2-one
    • F6555-6439
    • Inchi: 1S/C12H14N4O4S/c1-21(19,20)16-6-5-15(12(16)18)11(17)14-7-9-3-2-4-13-10(9)8-14/h2-4H,5-8H2,1H3
    • InChI Key: KOLICKRFUGWPTC-UHFFFAOYSA-N
    • SMILES: S(C)(N1C(N(C(N2CC3C(=CC=CN=3)C2)=O)CC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 310.07357611g/mol
  • Monoisotopic Mass: 310.07357611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 99.3Ų

1-methanesulfonyl-3-{5H,6H,7H-pyrrolo3,4-bpyridine-6-carbonyl}imidazolidin-2-one Pricemore >>

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Additional information on 1-methanesulfonyl-3-{5H,6H,7H-pyrrolo3,4-bpyridine-6-carbonyl}imidazolidin-2-one

Introduction to 1-methanesulfonyl-3-{5H,6H,7H-pyrrolo[3,4-bpyridine-6-carbonyl}imidazolidin-2-one (CAS No. 2320456-97-9)

The compound 1-methanesulfonyl-3-{5H,6H,7H-pyrrolo[3,4-bpyridine-6-carbonyl}imidazolidin-2-one (CAS No. 2320456-97-9) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a methanesulfonyl moiety and a pyrrolo[3,4-bpyridine] core, imparts unique chemical properties that make it a promising candidate for further exploration.

At the heart of this compound's appeal lies its structural complexity, which includes a pyrrolo[3,4-bpyridine] scaffold—a fused heterocyclic system known for its biological activity. This core structure is further modified by the addition of an imidazolidin-2-one ring, which introduces additional reactivity and potential binding sites for biological targets. The methanesulfonyl group attached to the imidazolidinone ring enhances the compound's solubility and interaction with biological molecules, making it an attractive scaffold for drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the interactions of this compound with biological targets. Studies suggest that the 1-methanesulfonyl-3-{5H,6H,7H-pyrrolo[3,4-bpyridine-6-carbonyl}imidazolidin-2-one scaffold exhibits promising binding affinity with various enzymes and receptors implicated in human diseases. This has led to its investigation as a potential lead compound in the development of novel therapeutic agents.

In particular, the pyrrolo[3,4-bpyridine] moiety has been extensively studied for its role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The unique electronic properties of this scaffold allow it to interact with metal ions and other cofactors, which is critical for many enzymatic reactions. The introduction of the imidazolidin-2-one ring further expands the compound's chemical space, enabling the exploration of novel pharmacophores that could enhance therapeutic efficacy.

The methanesulfonyl group serves as a key pharmacophore in this compound, contributing to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This group is also known to enhance metabolic stability and bioavailability in drug candidates. The combination of these features makes 1-methanesulfonyl-3-{5H,6H,7H-pyrrolo[3,4-bpyridine-6-carbonyl}imidazolidin-2-one (CAS No. 2320456-97-9) a compelling candidate for further investigation in drug discovery programs.

Recent studies have highlighted the potential of this compound as an inhibitor of specific kinases and enzymes involved in disease pathways. For instance, preliminary computational studies suggest that it may interfere with the activity of Janus kinases (JAKs), which are implicated in autoimmune disorders and cancer. Additionally, its structural features may allow it to modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The complex heterocyclic framework requires careful planning to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such intricate structures more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated couplings have been particularly useful in assembling the various components of this molecule.

One of the key challenges in synthesizing 1-methanesulfonyl-3-{5H,6H,7H-pyrrolo[3,4-bpyridine-6-carbonyl}imidazolidin-2-one lies in controlling regioselectivity during functionalization reactions. The presence of multiple reactive sites on the molecule necessitates precise synthetic strategies to achieve the desired product without unwanted side reactions. However, recent innovations in catalytic systems have provided chemists with powerful tools to address these challenges effectively.

Once synthesized, the next step involves evaluating the biological activity of this compound through various in vitro assays. These assays are designed to assess its interaction with target proteins and enzymes while also evaluating its toxicity profile. High-throughput screening (HTS) technologies have accelerated this process by allowing researchers to test thousands of compounds against multiple targets simultaneously.

The results from these assays provide valuable insights into the potential therapeutic applications of 1-methanesulfonyl-3-{5H,6H,7H-pyrrolo[3,4-bpyridine-6-carbonyl}imidazolidin-2-one (CAS No. 2320456-97-9). If it demonstrates promising activity against relevant biological targets while maintaining an acceptable safety profile, it may proceed to preclinical studies for further validation.

In preclinical studies, researchers will evaluate the compound's efficacy and safety in animal models before moving on to human clinical trials. These studies are critical for understanding how the compound behaves in a living organism and identifying any potential adverse effects that might not be apparent from in vitro assays alone.

The development pipeline for this compound is still early-stage but holds significant promise based on its unique structural features and preliminary biological activity data. Researchers are optimistic about its potential applications in treating various diseases where modulation of enzyme activity or receptor binding is required.

In conclusion,1-methanesulfonyl-3-{5H,6H、7H-pyrrolo[3、4-bpyridine、6-carbonyl}imidazolidin、2-one (CAS No、2320456、97、9) is a structurally complex molecule with significant potential for pharmaceutical applications。 Its unique combination of functional groups,including a methanesulfonyl moiety,a pyrrolo[3、4-bpyridine] core,and an imidazolidin、2-one ring,makes it an attractive candidate for drug discovery。 Recent advances in synthetic chemistry,computational biology,and high-throughput screening have positioned this compound as a promising lead for further development。 As research continues,it is likely that new insights into its therapeutic potential will emerge,leading to novel treatments for various human diseases。

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